molecular formula C7H8BrN3O B15246883 5-Bromo-N-hydroxy-3-methylpicolinimidamide

5-Bromo-N-hydroxy-3-methylpicolinimidamide

Cat. No.: B15246883
M. Wt: 230.06 g/mol
InChI Key: CEJXEKMYJVSONE-UHFFFAOYSA-N
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Description

5-Bromo-N-hydroxy-3-methylpicolinimidamide is a chemical compound that belongs to the class of picolinimidamides This compound is characterized by the presence of a bromine atom at the 5th position, a hydroxy group at the N-position, and a methyl group at the 3rd position of the picolinimidamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-hydroxy-3-methylpicolinimidamide typically involves the bromination of 3-methylpicolinimidamide followed by the introduction of a hydroxy group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a suitable solvent, such as acetic acid or dichloromethane. The reaction is usually carried out at a controlled temperature to ensure the selective bromination at the 5th position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-hydroxy-3-methylpicolinimidamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The bromine atom can be reduced to form dehalogenated products.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction may produce dehalogenated compounds, and substitution reactions may result in the formation of various substituted derivatives.

Scientific Research Applications

5-Bromo-N-hydroxy-3-methylpicolinimidamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-N-hydroxy-3-methylpicolinimidamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-N-methylpicolinamide: Similar structure but lacks the hydroxy group.

    5-Bromo-3-methylpicolinic acid: Similar structure but contains a carboxylic acid group instead of the hydroxy group.

    5-Bromo-2-hydroxy-3-methylpyridine: Similar structure but lacks the imidamide group.

Uniqueness

5-Bromo-N-hydroxy-3-methylpicolinimidamide is unique due to the presence of both the hydroxy and imidamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C7H8BrN3O

Molecular Weight

230.06 g/mol

IUPAC Name

5-bromo-N'-hydroxy-3-methylpyridine-2-carboximidamide

InChI

InChI=1S/C7H8BrN3O/c1-4-2-5(8)3-10-6(4)7(9)11-12/h2-3,12H,1H3,(H2,9,11)

InChI Key

CEJXEKMYJVSONE-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=CN=C1/C(=N/O)/N)Br

Canonical SMILES

CC1=CC(=CN=C1C(=NO)N)Br

Origin of Product

United States

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